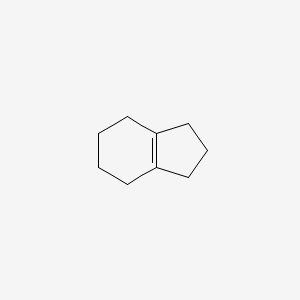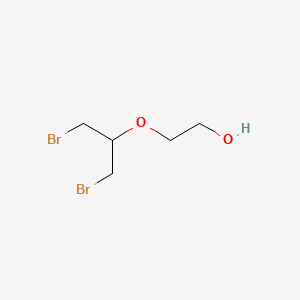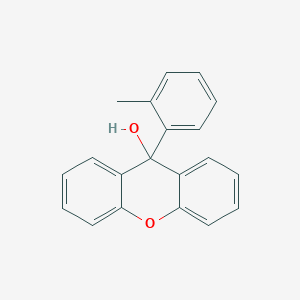
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is an organic peroxide compound Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes, including polymerization and oxidation reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate typically involves the reaction of 2-phenylpropan-2-ol with 2-ethyl-2,5-dimethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and stabilizers is also common to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: Upon heating or exposure to certain catalysts, it decomposes to release oxygen and form phenylpropan-2-yl radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and organic solvents. Conditions typically involve moderate temperatures and controlled atmospheres.
Decomposition: This reaction is often induced by heat or light, sometimes in the presence of radical initiators.
Substitution: Reagents such as halogens or nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Products include oxidized organic compounds and water.
Decomposition: Major products are phenylpropan-2-yl radicals and oxygen.
Substitution: Products vary depending on the substituent introduced but often include halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mecanismo De Acción
The mechanism of action of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive intermediates that drive the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylpropan-2-yl benzodithioate
- 2-Phenyl-2-propanol
- Cumyl dithiobenzoate
Uniqueness
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is unique due to its dual functional groups, which allow it to participate in both oxidation and polymerization reactions. This dual functionality makes it a versatile compound in various chemical processes, distinguishing it from other similar compounds that may only possess one type of reactivity.
Propiedades
Fórmula molecular |
C19H30O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate |
InChI |
InChI=1S/C19H30O3/c1-7-19(6,14-13-15(2)3)17(20)21-22-18(4,5)16-11-9-8-10-12-16/h8-12,15H,7,13-14H2,1-6H3 |
Clave InChI |
UTFZIZRBHWOWMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCC(C)C)C(=O)OOC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)




![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)

![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
